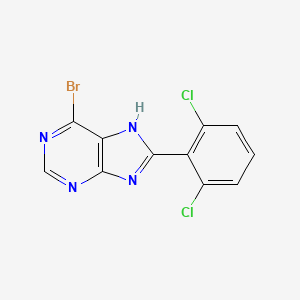

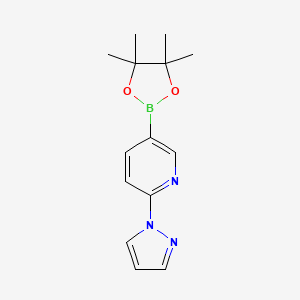

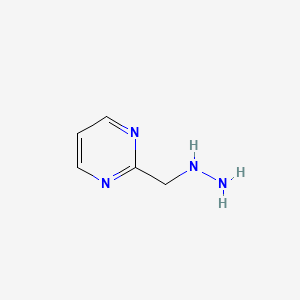

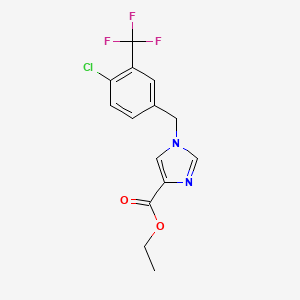

5-甲基-1-(2-硝基苯基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various C- and N-nitroderivatives of five-membered azoles, including pyrazoles, has been summarized and critically discussed . The nitration reaction of azoles with nitric acid or sulfuric–nitric acid mixture is one of the main synthetic routes to nitroazoles . The nitration reactions with such nitrating agents as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N-nitropicolinium tetrafluoroborate are reported .

Chemical Reactions Analysis

The lactonization of 2-(2-nitrophenyl)-1,3-cyclohexanediones containing an alcohol side chain and up to three distant prochiral elements is reported by isomerization under the mediation of simple organocatalysts such as quinidine . Through a process of ring expansion, strained nonalactones and decalactone are produced with up to three stereocenters in high er and dr (up to 99:1) .

科学研究应用

分子内氢键和合成:

- 已对吡唑衍生物,包括5-甲基-1-(2-硝基苯基)-1H-吡唑,进行了研究,其反应性与分子内氢键相关,影响了喹啉的合成(Szlachcic et al., 2020)。

石油工业中的腐蚀抑制:

- 吡唑衍生物已显示出作为石油工业中腐蚀抑制剂的潜力,特别是对酸性环境中的钢铁,表明它们在油井刺激中的应用(Singh et al., 2020)。

癌症研究和DNA/蛋白质相互作用:

- 含吡唑基配体的Ni(II)配合物已被评估其与DNA和蛋白质的相互作用,以及它们对各种癌细胞系的细胞毒性(Yu et al., 2017)。

分子结构和生物重要性研究:

- 已进行了对吡唑衍生物的详细结构和光谱研究,以了解它们的分子结构和潜在的生物重要性(Viveka et al., 2016)。

方平面配合物和螺旋结构:

- 已确定3,5-二甲基-1-(2-硝基苯基)-1H-吡唑作为罕见的螺旋扭曲合成有机分子的一部分,导致合成方平面Pd(II)配合物(Drew et al., 2007)。

抗菌和抗真菌性能:

- 已合成N-乙酰吡唑衍生物,并证明其具有抗菌和抗真菌活性,表明它们在制药应用中的潜力(Dhaduk & Joshi, 2022)。

蛋白激酶B的抑制:

- 已确定5-甲基-4-苯基-1H-吡唑作为蛋白激酶B(PKB)的低分子量抑制剂,这是癌症治疗中的一个关键靶点(Saxty et al., 2007)。

属性

IUPAC Name |

5-methyl-1-(2-nitrophenyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEIRMZQXXUZMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697431 |

Source

|

| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole | |

CAS RN |

1247439-67-3 |

Source

|

| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

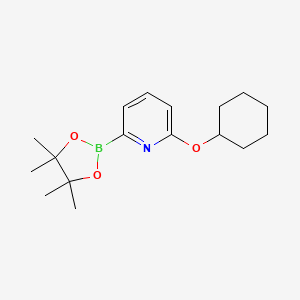

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)